cis-Montelukast

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

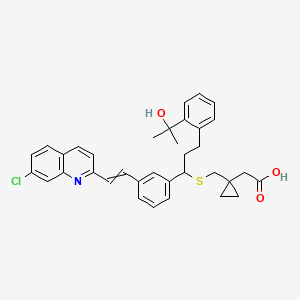

Cis-Montelukast is a useful research compound. Its molecular formula is C35H36ClNO3S and its molecular weight is 586.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have indicated that montelukast may exhibit neuroprotective properties, particularly in conditions like multiple sclerosis (MS). A study demonstrated that patients with MS treated with montelukast experienced a significant reduction in relapse rates (23.6% compared to non-users) when analyzed through emulated randomized clinical trials . This suggests a potential role for montelukast and its isomers in managing neuroinflammation.

Adverse Drug Reactions (ADRs)

While exploring the safety profile of montelukast, several case studies have reported adverse neuropsychiatric events associated with its use, particularly in children. These events include anxiety, depression, and sleep disturbances . Understanding these effects is crucial for clinicians when considering montelukast as a treatment option.

Implications for Pediatric Populations

A matched case-control study highlighted that children prescribed montelukast had nearly double the odds of experiencing new-onset neuropsychiatric events compared to controls . This raises concerns about the safety of montelukast in pediatric patients and emphasizes the need for careful monitoring.

Table 1: Summary of Key Findings on Cis-Montelukast Applications

Análisis De Reacciones Químicas

Impurities and Degradation Pathways

cis-Montelukast is prone to formation of specific impurities during synthesis or storage:

Degradation Mechanism

-

Light/Oxygen Exposure : Leads to sulfoxide formation (e.g., (Z)-Montelukast sulfoxide) via oxidation of the thioether group .

-

Thermal Stability : Degradation products like montelukast cyclizate form under storage or drying conditions .

HPLC-UV

LC-MS

-

Parameters :

-

Column : C18.

-

Mobile Phase : Acetonitrile/water with formic acid.

-

-

Limitations : Fails to distinguish cis-isomer but provides molecular weight confirmation .

Handling and Stability

-

Light Sensitivity : Requires amber vials and inert atmosphere storage .

-

Solubility : Slightly soluble in dichloromethane/methanol (sonicated) .

Research Findings and Challenges

-

Impurity Control : HPLC-UV remains critical for detecting cis-isomer impurities, while LC-MS aids in molecular identification .

-

Process Optimization : Recent patents focus on minimizing degradation via controlled reaction conditions (e.g., low-temperature steps) .

-

Catalytic Methods : Iron–salen complexes enable asymmetric synthesis but require precise coordination chemistry .

Propiedades

IUPAC Name |

2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861406 |

Source

|

| Record name | (1-{[(1-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.